3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Description
3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H16FN3O4 and its molecular weight is 441.418. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex heterocyclic compounds, such as pyrazoloquinolines and pyrazoloisoquinolines, involves intricate chemical processes, including cyclization reactions and the formation of pyridine rings. These compounds are synthesized from precursors like 1-benzyloxypyrazole through a series of reactions, including regioselective metalation, palladium-catalyzed cross-coupling, and debenzylated to yield hydroxy-substituted derivatives (Pawlas et al., 2000). Another study highlights the synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues through the Povarov reaction, demonstrating significant antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Pharmaceutical and Medicinal Chemistry Applications
Quinoxalines and their analogues, such as the one , are investigated for their pharmaceutical applications, including as dyes, antibiotics, and agents with antitumoral properties. The structural complexity of quinoxalines allows for diverse biological activities, making them valuable in drug development (Aastha Pareek and Dharma Kishor, 2015). Additionally, pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Antitumor and Antimicrobial Activities
Isoxazolequinoxaline derivatives, including those synthesized for potential use as anti-cancer drugs, undergo rigorous structural and activity analysis, including DFT calculations, Hirshfeld surface analysis, and molecular docking studies, to evaluate their effectiveness against specific targets (Abad et al., 2021). The synthesis of isoxazolo[5,4‐b]pyridines and related compounds demonstrates the potential for developing antitumor agents, further emphasizing the significance of heterocyclic compounds in therapeutic applications (Hamama et al., 2012).
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O4/c26-16-4-1-14(2-5-16)10-29-11-18-24(15-3-6-20-21(7-15)31-12-30-20)27-28-25(18)17-8-22-23(9-19(17)29)33-13-32-22/h1-9,11H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOLHLNGDVXDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=CC6=C(C=C54)OCO6)CC7=CC=C(C=C7)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.